molecular formula C16H14INO3 B14950076 ({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone

({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone

Cat. No.: B14950076
M. Wt: 395.19 g/mol
InChI Key: IAXUGYXNGXKNSJ-WQRHYEAKSA-N
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Description

4-Ethoxybenzaldehyde {O}-(2-Iodobenzoyl)oxime is an organic compound that combines the structural features of 4-ethoxybenzaldehyde and 2-iodobenzoyl oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in 4-ethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The iodine atom in the 2-iodobenzoyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 4-Ethoxybenzoic acid.

    Reduction: 4-Ethoxybenzylamine.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an anti-inflammatory agent and its ability to suppress prostaglandin E2.

    Medicine: Explored for its potential therapeutic effects, including reducing facial erythema.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are thought to be mediated through the suppression of prostaglandin E2 synthesis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzaldehyde: Shares the ethoxybenzaldehyde moiety but lacks the oxime and iodobenzoate groups.

    2-Iodobenzoyl Oxime: Contains the oxime and iodobenzoate groups but lacks the ethoxybenzaldehyde moiety.

Uniqueness

4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

[(Z)-(4-ethoxyphenyl)methylideneamino] 2-iodobenzoate

InChI

InChI=1S/C16H14INO3/c1-2-20-13-9-7-12(8-10-13)11-18-21-16(19)14-5-3-4-6-15(14)17/h3-11H,2H2,1H3/b18-11-

InChI Key

IAXUGYXNGXKNSJ-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\OC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2I

Origin of Product

United States

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